Glecaprevir

Descripción general

Descripción

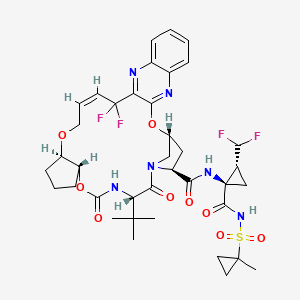

Glecaprevir es un agente antiviral de acción directa utilizado en el tratamiento de la infección crónica por el virus de la hepatitis C (VHC). Es un inhibidor de la proteasa no estructural (NS) 3/4A que fue identificado conjuntamente por AbbVie y Enanta Pharmaceuticals . This compound se formula a menudo con pibrentasvir, un inhibidor de NS5A del VHC, para mejorar su eficacia antiviral .

Aplicaciones Científicas De Investigación

Glecaprevir tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la medicina. Se utiliza principalmente en combinación con pibrentasvir para tratar la infección crónica por hepatitis C . La terapia combinada ha mostrado altas tasas de respuesta virológica sostenida (RVS) en varios genotipos de VHC . Además, se está estudiando this compound para su posible uso en el tratamiento de otras infecciones virales y su papel en el desarrollo de fármacos antivirales .

Mecanismo De Acción

Glecaprevir ejerce sus efectos antivirales inhibiendo la proteasa NS3/4A, una enzima viral necesaria para la escisión proteolítica de la poliproteína codificada por el VHC en formas maduras de las proteínas NS3, NS4A, NS4B, NS5A y NS5B . Estas proteínas multifuncionales son esenciales para la replicación viral, y su inhibición evita que el virus se replique y se propague .

Análisis Bioquímico

Biochemical Properties

Glecaprevir interacts with the HCV NS3/4A protease, a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . It inhibits the enzymatic activity of HCV genotype 1-6 NS3/4A proteases with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM in a biochemical assay .

Cellular Effects

This compound has been shown to inhibit HCV subgenomic stable replicons containing proteases from HCV genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a, and 6e in Huh-7 cells with 50% effective concentration (EC50) values ranging from 0.21 to 4.6 nM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the HCV NS3/4A protease . This inhibition disrupts the viral RNA replication process, thereby preventing the virus from multiplying .

Temporal Effects in Laboratory Settings

It is known that this compound demonstrates a high genetic barrier against resistance mutations of the virus .

Metabolic Pathways

This compound undergoes limited secondary metabolism in vitro, predominantly by CYP3A .

Transport and Distribution

The predominant route of elimination of this compound is biliary-fecal, where 92.1% of the administered drug is excreted in feces and 0.7% of the drug is excreted in the urine .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de glecaprevir implica múltiples pasos, incluida la formación de un macróciclo mediante eterificación intramolecular. Uno de los pasos clave en la síntesis es el cierre de anillo del macróciclo utilizando una formación de éter entre un bromuro alílico y un bloque de construcción de carbamato sustituido por hidroxi . El bromuro alílico se forma durante las etapas finales de la síntesis mediante la conversión de un alcohol alílico utilizando PPH3Br2 como agente bromante .

Métodos de Producción Industrial

La producción industrial de this compound implica una serie de reacciones que comienzan con el epóxido de ciclopentano como material original. El proceso incluye reacciones de apertura de anillo, acetilación, activación y condensación de aminas para obtener intermedios sintéticos de this compound . Los métodos están diseñados para ser rentables, respetuosos con el medio ambiente y adecuados para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

Glecaprevir experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen PPH3Br2 para la bromación e hidróxido de sodio para la hidrólisis . Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y condiciones de pH específicas para asegurar un alto rendimiento y pureza .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen la estructura macróclica de this compound y sus diversos intermediarios, que son esenciales para su actividad antiviral .

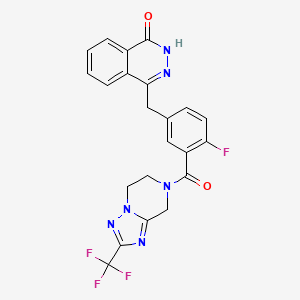

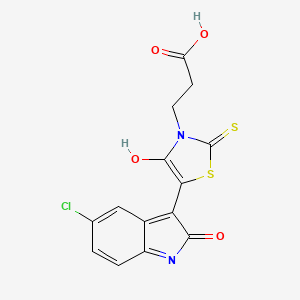

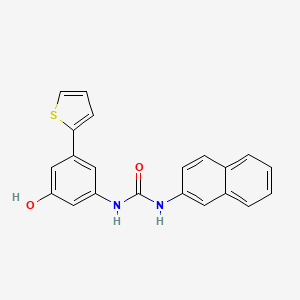

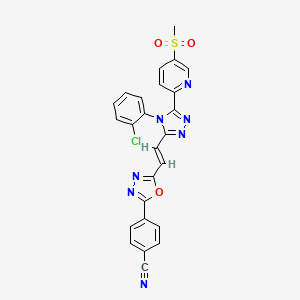

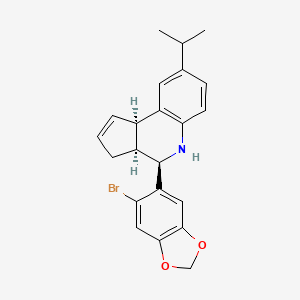

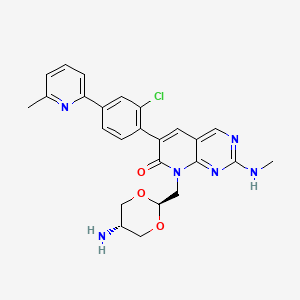

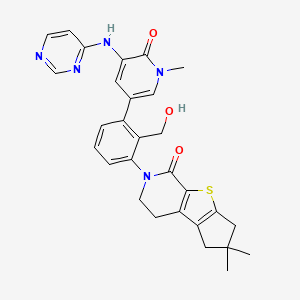

Comparación Con Compuestos Similares

Compuestos Similares

Paritaprevir: Otro inhibidor de la proteasa NS3/4A utilizado en el tratamiento del VHC.

Grazoprevir: Un inhibidor de la proteasa NS3/4A con un mecanismo de acción similar.

Voxilaprevir: También un inhibidor de la proteasa NS3/4A utilizado en terapias combinadas para el VHC.

Singularidad de Glecaprevir

This compound es único debido a su alta barrera genética contra las mutaciones de resistencia y su potente actividad antiviral en múltiples genotipos de VHC . Su combinación con pibrentasvir proporciona una opción de tratamiento integral con una alta tasa de RVS y una duración del tratamiento más corta en comparación con otras terapias .

Propiedades

IUPAC Name |

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSQGNCUYAMAHD-ITNVBOSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027945 | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 to 0.3 mg/mL | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1365970-03-1 | |

| Record name | Glecaprevir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLECAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Glecaprevir?

A1: this compound is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. [, , , ] This protease is essential for viral replication, cleaving the HCV polyprotein at four specific sites. [] By inhibiting NS3/4A, this compound blocks viral replication and reduces HCV RNA levels in infected individuals. [, ]

Q2: How does this compound interact with the NS3/4A protease?

A2: this compound binds to the substrate-binding pocket of the NS3/4A protease, forming strong interactions with key amino acid residues. [] Molecular dynamics simulations suggest that these interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions. [] The binding of this compound prevents the protease from interacting with its natural substrates, effectively halting viral polyprotein processing and inhibiting viral replication. []

Q3: What is the molecular formula and weight of this compound?

A3: The scientific articles provided do not specify the molecular formula and weight of this compound. This information might be found in other publicly available resources such as PubChem or DrugBank.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided articles do not contain detailed spectroscopic data on this compound. Further research in chemical databases or literature focusing on its structural elucidation might provide this information.

Q5: How stable is this compound under different storage conditions?

A5: While specific stability data under various storage conditions is not detailed in the articles provided, several studies focus on developing and validating stability-indicating analytical methods for this compound. [, , , , , ] These studies often involve subjecting the drug to stress conditions like acidic, basic, oxidative, photolytic, and thermal degradation to assess its stability and degradation products. [, , , , , ]

Q6: How is this compound absorbed and distributed in the body?

A7: this compound exhibits minimal absorption and is primarily excreted in the bile. [, , ] This results in low plasma concentrations of the drug, which are further reduced in the presence of certain medications such as efavirenz. [, ] Despite low systemic exposure, this compound effectively inhibits HCV replication, suggesting its concentration in the liver, the site of action, is sufficient for antiviral activity. [, , , ]

Q7: What is the primary route of this compound elimination?

A8: this compound is primarily eliminated through biliary excretion, with minimal renal elimination. [, ] This pharmacokinetic characteristic makes it a suitable treatment option for patients with renal impairment, including those undergoing hemodialysis. [, , ]

Q8: How effective is this compound in inhibiting HCV replication in vitro?

A9: this compound demonstrates potent inhibitory activity against HCV replication in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM against purified NS3/4A proteases from HCV genotypes 1 to 6. [] In cell-based replicon assays, this compound shows 50% effective concentrations (EC50) between 0.21 and 4.6 nM against various HCV genotypes. []

Q9: What is the efficacy of this compound/Pibrentasvir in clinical trials?

A10: Clinical trials demonstrate that this compound/Pibrentasvir achieves high sustained virologic response rates at 12 weeks post-treatment (SVR12), ranging from 83% to 100% across various patient populations and HCV genotypes. [, , , , , , , , , , , ] This combination therapy proves effective in treating patients with or without cirrhosis, HIV co-infection, renal impairment, and those who have received liver or kidney transplants. [, , , , , , , , , , ]

Q10: What are the known resistance mechanisms to this compound?

A11: Resistance to this compound is primarily associated with the emergence of amino acid substitutions in the NS3 protease, specifically at positions A156 and D/Q168. [, , ] The A156T substitution, while conferring resistance, exhibits low replication efficiency. [] Additionally, this compound maintains activity against many common NS3 substitutions associated with resistance to other HCV protease inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)